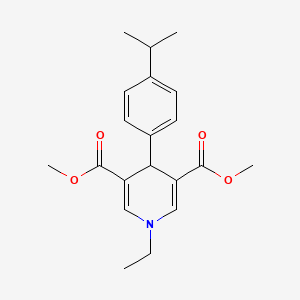
dimethyl 1-ethyl-4-(4-isopropylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-ethyl-4-(4-isopropylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is present in various tissues, including the brain, heart, and immune system. DPA-714 has been extensively studied for its potential use in imaging and therapy of various diseases, including neurodegenerative disorders, cancer, and inflammation.
作用機序
Dimethyl 1-ethyl-4-(4-isopropylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate binds to TSPO with high affinity and selectivity, which leads to the modulation of various cellular processes, including mitochondrial function, apoptosis, and inflammation. TSPO is involved in the transport of cholesterol into mitochondria, which is essential for the synthesis of steroid hormones and neurosteroids. This compound has been shown to increase the production of neurosteroids, which can have neuroprotective effects. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, which depend on the dose, route of administration, and target tissue. In general, this compound has been shown to increase the production of neurosteroids, which can have neuroprotective effects. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases. This compound has also been shown to have anticancer properties, which may be related to its ability to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
Dimethyl 1-ethyl-4-(4-isopropylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. Additionally, this compound has been extensively studied in various animal models, which provide valuable information for the translation of preclinical studies to clinical trials. However, this compound has several limitations, including its limited solubility in water, its susceptibility to degradation in acidic conditions, and its potential off-target effects.
将来の方向性
There are several future directions for the research and development of dimethyl 1-ethyl-4-(4-isopropylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of new imaging and therapeutic applications for this compound, including its use in combination with other drugs or imaging agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential off-target effects, which can provide valuable information for the development of safer and more effective drugs.
合成法
The synthesis of dimethyl 1-ethyl-4-(4-isopropylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-isopropylphenylacetonitrile with ethyl acetoacetate, followed by the addition of dimethyl malonate and ammonium acetate. The resulting product is then subjected to a catalytic hydrogenation reaction to obtain this compound. The yield of the synthesis method is approximately 40-45%, and the purity of the final product is greater than 99%.
科学的研究の応用
Dimethyl 1-ethyl-4-(4-isopropylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential use in imaging and therapy of various diseases. In particular, it has been shown to have high affinity and selectivity for TSPO, which is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. This compound has been used in positron emission tomography (PET) imaging to visualize TSPO expression in vivo, which can provide valuable information for diagnosis, prognosis, and treatment monitoring. Additionally, this compound has been shown to have anti-inflammatory, neuroprotective, and anticancer properties, which make it a promising candidate for therapeutic development.
特性
IUPAC Name |
dimethyl 1-ethyl-4-(4-propan-2-ylphenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-6-21-11-16(19(22)24-4)18(17(12-21)20(23)25-5)15-9-7-14(8-10-15)13(2)3/h7-13,18H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGSGLXYQWPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)


![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)
![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)




![4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B5882586.png)
![methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5882590.png)